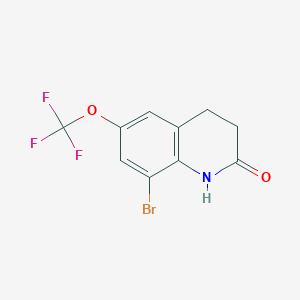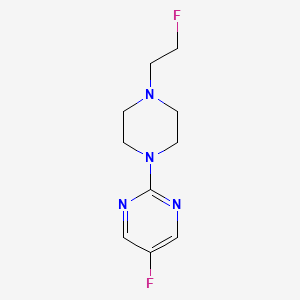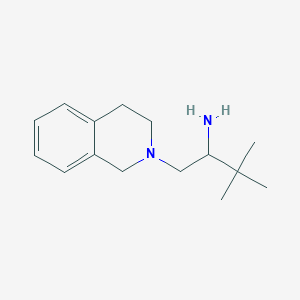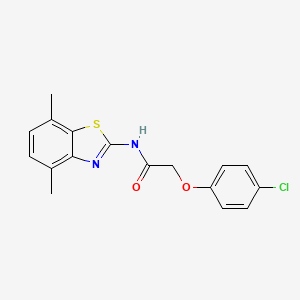
8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one is a quinoline-based molecule with numerous potential applications in various fields of research and industry. It has a molecular weight of 310.07 .
Molecular Structure Analysis
The molecular formula of this compound is C10H7BrF3NO2 . The InChI code is 1S/C10H7BrF3NO2/c11-7-4-6(17-10(12,13)14)3-5-1-2-8(16)15-9(5)7/h3-4H,1-2H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 286.9±35.0 °C and a predicted density of 1.684±0.06 g/cm3 . It is recommended to be stored at 2-8°C .科学的研究の応用
Synthesis and Characterization
8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, a derivative of quinoline, is involved in various synthesis processes and chemical reactions. Ökten (2019) discusses the Suzuki–Miyaura cross-coupling of substituted phenyl quinolines, including compounds similar to 8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, to yield various aryl- and diaryl-tetrahydroquinolines and quinolines characterized by NMR, IR spectroscopy, and elemental analysis (Ökten, 2019). Similarly, Ukrainets et al. (2008) discuss the tautomerism of quinolinone derivatives in different solvents, emphasizing the structural adaptability of these compounds (Ukrainets, Bereznyakova, & Turov, 2008).
Chemical Properties and Reactions
The chemical reactivity of quinolinone derivatives is explored through various synthetic routes. Li, Li, and Gao (2016) describe the synthesis of N-substituted pyrrolo[3,4-b]quinolin-1-ones through a one-pot reaction, suggesting a versatile method for generating quinoline-based isoindolin-1-ones (Li, Li, & Gao, 2016). The work by Holla et al. (2006) further underlines the potential of quinolinone derivatives in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, indicating the compound's utility in creating complex molecular structures with potential biological activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Applications in Material Science
In material science, Tan and Song (2010) synthesized novel ligands, including derivatives similar to 8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, and their corresponding platinum complexes. These complexes exhibit unique inverse sandwich structures, indicating potential applications in catalysis or material science (Tan & Song, 2010).
Safety and Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
特性
IUPAC Name |
8-bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO2/c11-7-4-6(17-10(12,13)14)3-5-1-2-8(16)15-9(5)7/h3-4H,1-2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUJILGISMWJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613377.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2613378.png)
![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)
![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)
![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)


![Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2613386.png)

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613389.png)


